An In-depth Technical Guide to 4-Amino-2,6-dimethoxypyrimidine (CAS 3289-50-7)
An In-depth Technical Guide to 4-Amino-2,6-dimethoxypyrimidine (CAS 3289-50-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-dimethoxypyrimidine is a substituted pyrimidine (B1678525) derivative of significant interest in the fields of medicinal chemistry and agrochemistry. Its structural scaffold serves as a crucial building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and key applications, with a focus on its role as a pivotal intermediate in the development of pharmaceuticals and herbicides.
Physicochemical Properties
4-Amino-2,6-dimethoxypyrimidine is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Amino-2,6-dimethoxypyrimidine
| Property | Value | Reference(s) |
| CAS Number | 3289-50-7 | |
| Molecular Formula | C₆H₉N₃O₂ | |
| Molecular Weight | 155.15 g/mol | |
| Melting Point | 149 - 152 °C | |
| Boiling Point | No information available | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in methanol (B129727) (25 mg/mL) | |
| InChI Key | LNTJJKHTAZFVJJ-UHFFFAOYSA-N | |
| SMILES | COc1cc(N)nc(OC)n1 |
Synthesis of 4-Amino-2,6-dimethoxypyrimidine
The synthesis of 4-Amino-2,6-dimethoxypyrimidine has evolved from traditional methods with environmental drawbacks to more streamlined and greener processes.
Traditional Synthesis Route: The Barbituric Acid Method
An older method for the synthesis of 4-Amino-2,6-dimethoxypyrimidine starts from barbituric acid. This process involves the chlorination of barbituric acid using phosphorus oxychloride to yield trichloropyrimidine. Subsequent ammoniation produces a mixture of 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine. These isomers then undergo methoxylation to produce the final product. A major drawback of this method is the use of the highly toxic phosphorus oxychloride, which generates a significant amount of colored phosphorus-containing wastewater.[2]
Greener Synthesis Route: From Cyanoacetate (B8463686) and Urea (B33335)
A more contemporary and environmentally friendly approach utilizes cyanoacetate and urea as starting materials.[2] This two-step process involves an initial cyclization reaction followed by methylation. This method avoids the use of hazardous reagents like phosphorus oxychloride, thus simplifying the process and reducing environmental pollution.[2]
Caption: Workflow for the greener synthesis of 4-Amino-2,6-dimethoxypyrimidine.
Detailed Experimental Protocol: Greener Synthesis Route
This protocol is a composite based on information from multiple patents.[2][3]
Step 1: Cyclization Reaction to form 4-Amino-2,6(1H,3H)-pyrimidinedione
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To a reaction vessel, add broken sodium blocks to absolute methanol and stir until the sodium is completely dissolved to form sodium methoxide.
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Slowly add methyl cyanoacetate to the solution.
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After a period of reaction, add urea to the mixture.
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Heat the reaction mixture to reflux at 65-80 °C for 3-4 hours.
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After the reaction is complete, cool the mixture to room temperature and filter to collect the solid precipitate.
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Dissolve the filter cake in water and adjust the pH to neutral (7.0-7.5) with a suitable acid.
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Stir the mixture thoroughly, then filter to collect the precipitated product.
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Dry the solid to obtain 4-Amino-2,6(1H,3H)-pyrimidinedione.
Step 2: Methylation Reaction to form 4-Amino-2,6-dimethoxypyrimidine
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In a reaction vessel, combine the 4-Amino-2,6(1H,3H)-pyrimidinedione from Step 1, a solid base (e.g., potassium carbonate), a phase transfer catalyst, and a methylating agent (e.g., dimethyl sulfate) in a suitable solvent.
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Heat the mixture and maintain the temperature between 60 and 80 °C for 8-10 hours.
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Upon completion of the reaction, cool the mixture to room temperature and filter.
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The filtrate is then distilled to dryness to yield crude 4-Amino-2,6-dimethoxypyrimidine.
Step 3: Purification
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The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.[3]
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Dissolve the crude solid in a minimal amount of hot ethyl acetate.
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Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of 4-Amino-2,6-dimethoxypyrimidine.
Table 2: Spectroscopic Data of 4-Amino-2,6-dimethoxypyrimidine
| Technique | Data | Reference(s) |
| ¹H NMR | δ 6.60 (s, 2H, NH₂), 5.33 (s, 1H, CH), 3.71 (d, 6H, OCH₃) ppm (in DMSO-d6) | |
| ¹³C NMR | δ 172.4, 163.8, 79.9, 54.1 ppm (in DMSO-d6) | |
| FT-IR | Expected peaks: N-H stretching (amine) ~3400-3300 cm⁻¹, C-H stretching (aromatic and aliphatic) ~3100-2800 cm⁻¹, C=N and C=C stretching (pyrimidine ring) ~1650-1450 cm⁻¹, C-O stretching (methoxy) ~1250-1050 cm⁻¹ | [4] |
| Mass Spec. | Molecular Ion (M⁺) expected at m/z 155. Fragmentation may involve loss of methyl or methoxy (B1213986) groups. | [5] |
Caption: Logical workflow for the spectroscopic confirmation of chemical structures.
Applications in Drug Development and Agrochemicals
4-Amino-2,6-dimethoxypyrimidine is a versatile intermediate, primarily utilized in the synthesis of sulfonylurea herbicides and certain sulfonamide drugs.
Intermediate for Sulfonylurea Herbicides
The isomeric compound, 2-amino-4,6-dimethoxypyrimidine (B117758), is a key precursor in the production of several sulfonylurea herbicides, such as bensulfuron-methyl (B33747) and nicosulfuron.[6][7] These herbicides are highly effective at low concentrations and act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7] This specific mode of action makes them selective for weeds with minimal impact on crops that have a resistant form of the ALS enzyme.
Caption: Signaling pathway illustrating the mechanism of action of sulfonylurea herbicides.
Precursor for Sulfadimethoxine
4-Amino-2,6-dimethoxypyrimidine is an important intermediate in the synthesis of sulfadimethoxine, a sulfonamide antibiotic.[8] Sulfadimethoxine is used in veterinary medicine to treat a variety of bacterial infections.[8] The synthesis involves the condensation of 4-amino-2,6-dimethoxypyrimidine with a derivative of sulfanilic acid.
Potential in Antiviral and Anticancer Research
While 4-Amino-2,6-dimethoxypyrimidine itself is not typically the active pharmaceutical ingredient, the pyrimidine core is a well-established scaffold in the design of kinase inhibitors for cancer therapy.[1][4][8] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine derivatives can be designed to bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting cancer cell proliferation and survival.[1][4] Therefore, 4-Amino-2,6-dimethoxypyrimidine serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in oncology and virology.
Conclusion
4-Amino-2,6-dimethoxypyrimidine is a compound of considerable industrial and research importance. Its value lies not in its intrinsic biological activity, but in its role as a versatile and key intermediate for the synthesis of a range of commercially significant molecules, including herbicides and pharmaceuticals. The development of greener synthetic routes has enhanced its appeal from an industrial perspective. For researchers in drug discovery, this pyrimidine derivative offers a robust scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.
References
- 1. ripublication.com [ripublication.com]
- 2. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
